C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine
Overview
Description
“C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are used in various scientific areas, including the pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the introduction of haloalkyl at the 5-position of tioxazafen . The synthesis of these derivatives can be achieved through various methods, including amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide .
Molecular Structure Analysis
The molecular structure of “C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” is characterized by a five-membered 1,2,4-oxadiazole ring. Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .
Chemical Reactions Analysis
The chemical reactions of “C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” involve the replacement of the 5-position of the 1,2,4-oxadiazole derivative by chloromethyl, which enhances the nematocidal activity of the 1,2,4-oxadiazole derivative against B. xylophilus .
Scientific Research Applications
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Pharmaceutical Applications
- Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
- These molecules have established their potential for a wide range of applications, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
- For example, the compounds 1-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-3-p-tolyl-urea and 1-[3-(5-cyclohexyl-(1,3,4)-oxadiazol-2-yl)-phenyl]-3-(3-methoxyphenyl)-urea showed anticancer activity against MCF-7 and HeLa cells having IC 50 values in the range of 23.5–45.6 µM .
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Nematicide Applications
- Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) is a novel broad-spectrum nematicide developed by the Monsanto Company, which shows good prevention effects on many kinds of nematodes .
- To discover compounds with high nematocidal activities, 48 derivatives of 1,2,4-oxadiazole were obtained by introducing haloalkyl at the 5-position of tioxazafen, and their nematocidal activities were systematically evaluated .
- Notably, compound A1 showed excellent nematocidal activity against B. xylophilus with LC 50 values of 2.4 μg/mL, which was superior to that of avermectin (335.5 μg/mL), tioxazafen (>300 μg/mL), and fosthiazate (436.9 μg/mL) .
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High-Energy Materials
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Ionic Salts
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Pharmaceutical Compounds
- Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals .
- These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .
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Acetylcholine Receptor Nematicides
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Optoelectronic Properties
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Bioactive Compounds
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Pesticides
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Nematocidal Activities
- Certain 1,2,4-oxadiazole derivatives showed remarkable nematocidal activities against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci .
- Notably, compound A1 showed excellent nematocidal activity against B. xylophilus with LC 50 values of 2.4 μg/mL, which was superior to that of avermectin (335.5 μg/mL), tioxazafen (>300 μg/mL), and fosthiazate (436.9 μg/mL) .
Future Directions
The future directions for “C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” and similar compounds involve the development of novel drugs for the treatment of various diseases . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . The focus is on the discovery of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKMVOPNGHNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589727 | |
Record name | 1-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine | |
CAS RN |
946776-75-6 | |
Record name | 1-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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